molecular formula C15H19FN2O2 B4245709 N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide

N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide

Cat. No.: B4245709
M. Wt: 278.32 g/mol
InChI Key: VCEKTFKEYSPFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-fluorophenyl)-N’-(4-methylcyclohexyl)ethanediamide” is an organic compound that belongs to the class of amides This compound features a fluorophenyl group and a methylcyclohexyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-N’-(4-methylcyclohexyl)ethanediamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 4-methylcyclohexylamine.

    Formation of Intermediate: The 2-fluoroaniline is reacted with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-methylcyclohexylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

“N-(2-fluorophenyl)-N’-(4-methylcyclohexyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-(2-fluorophenyl)-N’-(4-methylcyclohexyl)ethanediamide” exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(4-methylcyclohexyl)ethanediamide
  • N-(2-bromophenyl)-N’-(4-methylcyclohexyl)ethanediamide
  • N-(2-fluorophenyl)-N’-(4-ethylcyclohexyl)ethanediamide

Uniqueness

“N-(2-fluorophenyl)-N’-(4-methylcyclohexyl)ethanediamide” is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10-6-8-11(9-7-10)17-14(19)15(20)18-13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEKTFKEYSPFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 3
Reactant of Route 3
N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 4
Reactant of Route 4
N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 5
Reactant of Route 5
N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Reactant of Route 6
Reactant of Route 6
N'-(2-fluorophenyl)-N-(4-methylcyclohexyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.